

Technical Guide: Structure, Molecular Weight, and Application of APA-APA-MPO

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Compound of Interest

Compound Name: APA-APA-MPO

CAS No.: 1610362-98-5

Cat. No.: B605528

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Executive Summary & Compound Identity

APA-APA-MPO (CAS: 1610362-98-5) is a potent, specific inhibitor of the p300/CBP-associated factor (PCAF) bromodomain.^{[1][2][3][4][5][6][7][8][9]} It functions by disrupting the interaction between the PCAF bromodomain and acetylated Lysine-50 of the HIV-1 Tat protein (Tat-AcK50), thereby blocking HIV-1 replication in latently infected cells.

The compound's nomenclature reflects its modular chemical structure: two Aminopropylamine (APA) derived moieties attached to a Methylpyridine Oxide (MPO) core.

Physicochemical Properties

Property	Specification
Common Name	APA-APA-MPO dihydrochloride
CAS Number	1610362-98-5
Molecular Formula	C ₁₂ H ₂₅ Cl ₂ N ₅ O (Dihydrochloride salt)
Molecular Weight	326.27 g/mol
Core Scaffold	Pyridine N-oxide
Solubility	Soluble in Water (>10 mg/mL), DMSO
Appearance	White to off-white solid
Storage	-20°C (Powder), -80°C (In solvent, 6 months)

Structural Analysis and Molecular Logic

The structure of **APA-APA-MPO** is designed to mimic the acetylated lysine interactions within the bromodomain binding pocket.

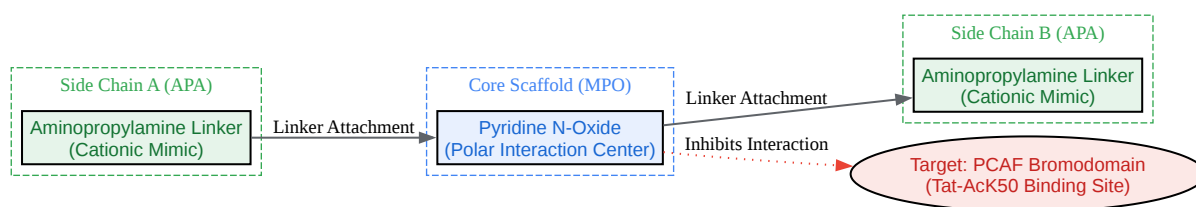
Chemical Architecture

The molecule consists of a central pyridine N-oxide ring substituted with two flexible amine-containing side chains.

- The Core (MPO): The pyridine N-oxide moiety acts as a polar scaffold, positioning the side chains to interact with the electronegative regions of the bromodomain. The N-oxide oxygen serves as a critical hydrogen bond acceptor.
- The "APA" Arms: The 3-aminopropylamine groups provide cationic charges (at physiological pH) that mimic the positively charged residues of the histone tail or Tat protein, facilitating electrostatic interactions with the PCAF binding groove.

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional zones of the **APA-APA-MPO** molecule based on its isomeric SMILES representation.



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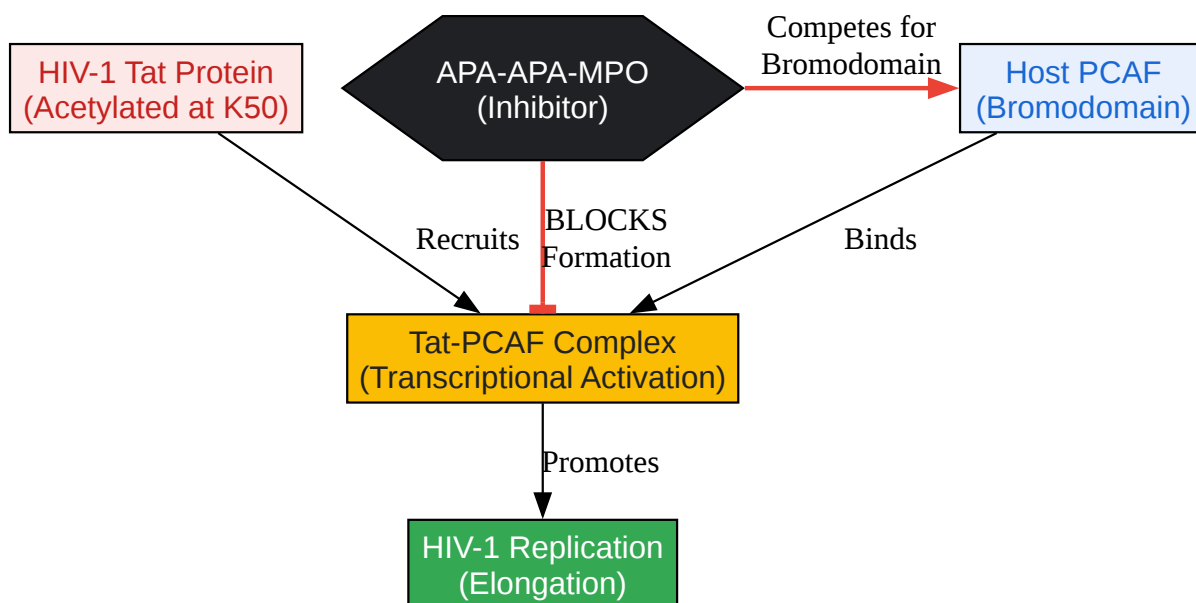
Caption: Schematic representation of **APA-APA-MPO** showing the central Pyridine N-Oxide core flanked by two aminopropylamine arms, targeting the PCAF bromodomain.

Mechanism of Action: PCAF Inhibition

APA-APA-MPO operates via a competitive inhibition mechanism.

- **Biological Context:** The HIV-1 Tat protein recruits the host HAT (Histone Acetyltransferase) PCAF to the viral promoter (LTR) to facilitate transcription elongation. This recruitment relies on the interaction between the acetylated Lysine 50 of Tat (Tat-AcK50) and the bromodomain of PCAF.
- **Inhibition:** **APA-APA-MPO** occupies the acetyl-lysine binding pocket of the PCAF bromodomain.
- **Outcome:** By blocking this pocket, the compound prevents PCAF from binding to Tat-AcK50. This "epigenetic blockade" suppresses the transcriptional elongation of the HIV-1 genome, thereby inhibiting viral replication in latently infected cells.

Signaling Pathway Blockade



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Caption: Pathway illustrating the competitive inhibition of the Tat-PCAF interaction by **APA-APA-MPO**, leading to the suppression of HIV-1 replication.[9]

Experimental Protocols

The following protocols are standardized for the preparation and evaluation of **APA-APA-MPO**.

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

- Weighing: Accurately weigh 3.26 mg of **APA-APA-MPO** dihydrochloride.
- Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) or PCR-grade Water.
 - Note: Water is preferred for biological assays to minimize solvent toxicity, as the salt form is highly water-soluble.
- Mixing: Vortex for 30 seconds until completely dissolved.

- Sterilization: Filter through a 0.22 μm PES syringe filter if using for cell culture.
- Storage: Aliquot into light-protective tubes (20-50 μL) and store at -80°C . Avoid freeze-thaw cycles.

Fluorescence Polarization (FP) Binding Assay

Objective: Validate the inhibitory activity (IC_{50}) of **APA-APA-MPO** against PCAF.

Step	Action	Detail
1	Reagent Prep	Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.
2	Protein Setup	Dilute purified PCAF Bromodomain protein to 200 nM in Assay Buffer.
3	Tracer Setup	Dilute FITC-labeled Tat-Ack50 peptide tracer to 10 nM.
4	Compound	Prepare serial dilutions of APA-APA-MPO (e.g., 0.1 nM to 100 μM).
5	Incubation	Mix 10 μL Protein + 10 μL Compound in a 384-well black plate. Incubate 15 min at RT.
6	Tracer Add	Add 10 μL Tracer to all wells. Final Volume = 30 μL .
7	Readout	Incubate 30 min in dark. Measure FP (Ex 485 nm / Em 535 nm).
8	Analysis	Plot mP vs. $\log[\text{Compound}]$. Fit to sigmoidal dose-response curve to determine IC_{50} .

References

- Dahlin, J. L., et al. (2015). Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association. (Contextual reference for assay methodology).

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